N-(4-fluorophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring and a thioacetamide linkage to a 4-fluorophenyl group. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity in medicinal chemistry . The pyridine-thioether bridge contributes to electronic delocalization, while the 4-fluorophenyl group is a common pharmacophore in drug design due to its ability to improve lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S/c22-16-7-9-17(10-8-16)24-18(27)13-29-19-11-6-15(12-23-19)21-25-20(26-28-21)14-4-2-1-3-5-14/h1-12H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBXCSOKLYEFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a pyridine ring linked via a thioacetamide group. The synthesis typically involves the cyclization of hydrazides with nitrile oxides to form the oxadiazole ring, followed by further functionalization to achieve the final product.
- Histone Deacetylase Inhibition : Preliminary studies indicate that derivatives of 1,3,4-oxadiazoles exhibit inhibitory activity against histone deacetylase 6 (HDAC6), which plays a crucial role in cancer progression and neurodegenerative diseases .
- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties against various pathogens. For instance, oxadiazole derivatives have been tested against strains such as Xanthomonas oryzae and Fusarium graminearum, demonstrating significant inhibition rates .
- Antitumor Activity : The compound's potential as an antitumor agent has been highlighted in several studies. For example, derivatives containing the oxadiazole ring have been linked to cytotoxic effects in various cancer cell lines, including breast cancer cells (MDA-MB-231). Some compounds showed IC50 values lower than those of standard chemotherapeutics like cisplatin .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study evaluated various oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The compound N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated significant activity with an IC50 value of 34.71 μM against HEK293T cells, indicating its potential as a lead compound for further development .
- Antimicrobial Efficacy : In another investigation, several derivatives were synthesized and screened for antimicrobial activity against Fusarium graminearum. Compounds exhibited varying degrees of effectiveness; notably, one derivative achieved over 50% inhibition at lower concentrations compared to commercial antibiotics .
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Oxadiazole vs. Thiadiazole/Triazole: The target compound’s 1,2,4-oxadiazole ring distinguishes it from thiadiazole-based analogs (e.g., compounds in ).
- Pyridine-Thioether Linkage : Compared to thiazole-linked analogs like GSK1570606A (), the pyridine core in the target compound may offer distinct π-π stacking interactions with biological targets.
- 4-Fluorophenyl Substitution : This group is shared with compounds in , and 15, where it correlates with enhanced receptor binding and metabolic stability .
Physicochemical Properties
Table 1: Comparison of Key Properties
*Calculated based on molecular formula.
Key Observations :
- Thiadiazole derivatives () exhibit higher melting points (132–170°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding via thiadiazole) .
- Compound 33 () achieved a 98% yield, suggesting efficient synthetic routes for pyrimidine-thioacetamide hybrids compared to thiadiazole analogs (~74–88% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
